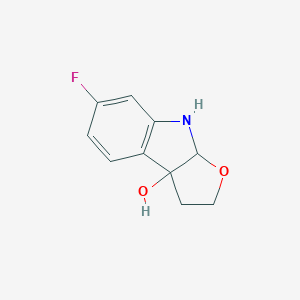
3alpha-Hydroxy-6-fluoroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and an indole moiety, with a fluorine atom at the 6th position. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of indoles, including 3alpha-Hydroxy-6-fluoroindoline, exhibit potential antitumor activity. These compounds can act as inhibitors of specific proteins involved in cell division, such as MKLP-2, which is essential for cytokinesis. Inhibiting MKLP-2 may lead to cell cycle arrest and apoptosis in cancer cells, presenting a novel therapeutic strategy against tumors .
Neuroprotective Effects
There is emerging evidence suggesting that this compound could have neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide benefits in treating conditions like depression and anxiety. Preliminary studies have shown that similar indole derivatives can influence serotonin pathways, which are crucial for mood regulation .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme mechanisms. Its fluorine substitution enhances its interaction with various enzymes, allowing researchers to probe enzyme kinetics and inhibition profiles effectively. For instance, high-throughput screening methods have been employed to evaluate the inhibitory effects of this compound on NADPH oxidase activity, which is implicated in oxidative stress-related diseases .
Radiolabeling Applications
In radiochemistry, derivatives of 6-fluoroindoline are being explored as potential PET tracers for imaging specific metabolic pathways in vivo. The incorporation of fluorine isotopes enables visualization of tryptophan metabolism, which is critical for understanding various neurological conditions .
Industrial Applications
Synthesis of Specialty Chemicals
The compound serves as a building block in organic synthesis, facilitating the production of specialty chemicals with unique properties. Its versatility allows it to be used in creating novel materials that can be applied across different industries, including pharmaceuticals and materials science.
Case Studies
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroindole: Similar in structure but lacks the furan ring.
1,2,3,4-Tetrahydroindole: Lacks the fluorine atom and the furan ring.
Furo[2,3-b]indole: Lacks the fluorine atom.
Uniqueness
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is unique due to the presence of both the fluorine atom and the fused furan-indole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106072-73-5 |
|---|---|
Formule moléculaire |
C10H10FNO2 |
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
6-fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C10H10FNO2/c11-6-1-2-7-8(5-6)12-9-10(7,13)3-4-14-9/h1-2,5,9,12-13H,3-4H2 |
Clé InChI |
APUSQTYVAFAQFR-UHFFFAOYSA-N |
SMILES |
C1COC2C1(C3=C(N2)C=C(C=C3)F)O |
SMILES canonique |
C1COC2C1(C3=C(N2)C=C(C=C3)F)O |
Synonymes |
3 alpha-hydroxy-6-fluoroindoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















